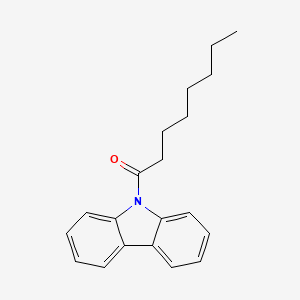![molecular formula C14H11Cl2NO B11949604 n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline CAS No. 63462-39-5](/img/structure/B11949604.png)
n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline: is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-methoxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts, such as acids or bases, can also be explored to improve the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: The corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, Schiff bases are investigated for their antimicrobial, antifungal, and anticancer activities. n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline has shown potential in inhibiting the growth of certain bacterial and fungal strains.
Medicine: The compound is explored for its pharmacological properties, including its potential as an enzyme inhibitor. It is studied for its ability to interact with specific enzymes and proteins, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, Schiff bases are used as intermediates in the synthesis of dyes, pigments, and polymers. This compound can be utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or disrupt protein function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- n-[(e)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- n-[(e)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- n-[(e)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
Uniqueness: n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline is unique due to the presence of both chlorine atoms and a methoxy group, which can influence its reactivity and interaction with other molecules. These substituents can enhance its biological activity and make it a valuable compound for various applications.
Propiedades
Número CAS |
63462-39-5 |
|---|---|
Fórmula molecular |
C14H11Cl2NO |
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2NO/c1-18-13-6-4-12(5-7-13)17-9-10-2-3-11(15)8-14(10)16/h2-9H,1H3 |
Clave InChI |
BTZOBKPFUGNMGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


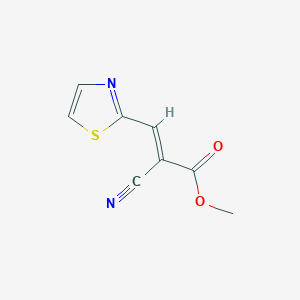
![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)

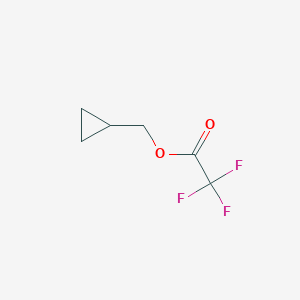


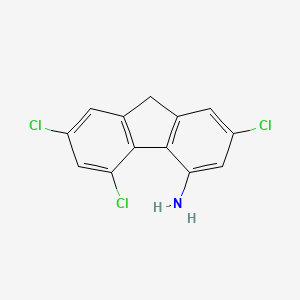
![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)


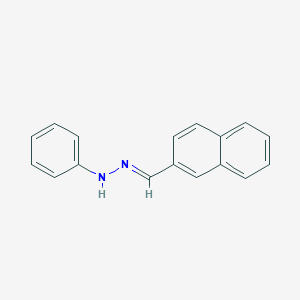
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
